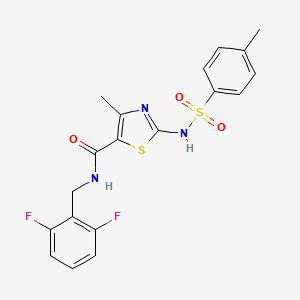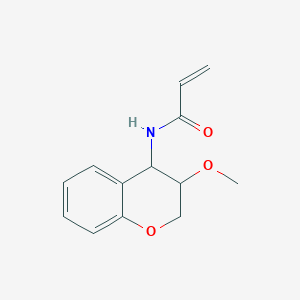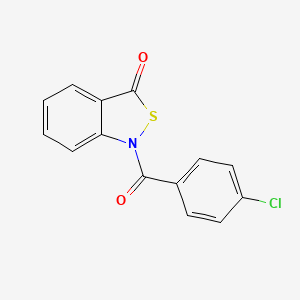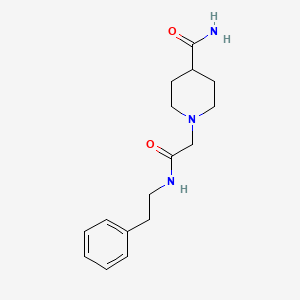![molecular formula C26H20ClFN4O2 B2632154 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide CAS No. 1190014-76-6](/img/structure/B2632154.png)
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide is a synthetic organic compound with a complex structure. This compound is notable for its potential applications in various fields including chemistry, biology, and medicine. Its unique structural components and substituents confer specific properties that are of significant interest in scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide typically involves multiple steps. One general route might start with the construction of the pyrimido[5,4-b]indole core, followed by the introduction of the benzyl, fluoro, and oxo groups. The final steps would include the attachment of the N-(2-chloro-4-methylphenyl)acetamide moiety.
Step 1: : Synthesis of the pyrimido[5,4-b]indole core.
Step 2: : Introduction of the benzyl group via benzylation reactions.
Step 3: : Fluorination using specific fluorinating agents.
Step 4: : Formation of the acetamide linkage.
Industrial Production Methods: : While the exact industrial methods may vary, they often involve the optimization of reaction conditions to improve yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and various purification methods may be employed to achieve the desired compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: : 2-(3-Benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide can undergo several types of chemical reactions:
Oxidation: : This reaction might be used to further modify the compound to study its derivatives.
Reduction: : Could be employed to explore its reduced forms.
Substitution: : Substitution reactions might be used to replace the chlorine atom with other functional groups.
Common Reagents and Conditions: : Reagents such as fluorinating agents (e.g., Selectfluor), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride) are commonly used. Conditions often include specific solvents like dichloromethane (DCM) or acetonitrile and carefully controlled temperatures.
Major Products: : The major products from these reactions will depend on the conditions used. For example:
Oxidation: : Can lead to further oxidized derivatives.
Reduction: : Typically results in the formation of alcohols or amines from carbonyl compounds.
Substitution: : Yields new compounds with varied functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: : In chemistry, this compound serves as a building block for the synthesis of complex molecules and for studying reaction mechanisms.
Biology: : Biologically, its structural features allow it to interact with various biological targets, making it a candidate for drug development studies.
Medicine: : In medicine, there is potential for its use in therapeutic applications. Its interaction with specific proteins or enzymes could make it a promising lead compound in drug discovery.
Industry: : Industrially, the compound could be used in the synthesis of more complex molecules or materials, potentially serving as a precursor for high-value chemical products.
Mechanism of Action
The mechanism of action of 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The benzyl and fluoro substituents likely enhance its binding affinity and specificity. The acetamide group might participate in hydrogen bonding, stabilizing the compound's interaction with its target.
Comparison with Similar Compounds
Similar Compounds
2-(3-Benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenylacetamide: .
2-(3-Benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide: .
Uniqueness: : What sets 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide apart is the specific combination of its substituents and their positions, which confer unique chemical and biological properties. The presence of both fluorine and chlorine atoms, along with the benzyl group, creates a distinctive electronic environment that could lead to unique reactivity and binding characteristics.
Got other compounds you’re curious about? Always down for a deep dive!
Properties
IUPAC Name |
2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN4O2/c1-16-7-9-21(20(27)11-16)30-23(33)14-32-22-10-8-18(28)12-19(22)24-25(32)26(34)31(15-29-24)13-17-5-3-2-4-6-17/h2-12,15H,13-14H2,1H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEWPSANGXBMKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[(E)-2-phenylethenyl]sulfonylamino]cyclopentane-1-carboxamide](/img/structure/B2632075.png)



![(E)-4-[[(3S,3aR,4E,7aS)-5-hydroxy-4-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-3,6,7a-trimethyl-2,7-dioxo-3aH-1-benzofuran-3-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B2632081.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2632082.png)

![N-cyclohexyl-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2632086.png)
![Methyl 4-(2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate](/img/structure/B2632088.png)

![2-chloro-N-[4-(2-chlorophenoxy)phenyl]acetamide](/img/structure/B2632090.png)
![(4-(4-chlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2632093.png)
